5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine
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Overview
Description
5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine: is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylethoxy group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine typically involves the following steps:
Cyclopropylethoxylation: The attachment of a cyclopropylethoxy group at the 4th position.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme functions and interactions.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a chloro group and a cyclopentyl group.
Uniqueness: 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, cyclopropylethoxy group, and amine group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-5(6-2-3-6)14-8-7(10)4-12-9(11)13-8/h4-6H,2-3H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGIZERRIKZOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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